molecular formula C10H6N4O4S2 B12387211 Hirudonucleodisulfide A

Hirudonucleodisulfide A

Cat. No.: B12387211
M. Wt: 310.3 g/mol
InChI Key: RXUMDCKGBHBMTP-UHFFFAOYSA-N
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Preparation Methods

The preparation of Hirudonucleodisulfide A involves isolating it from the dried material of Whitmania pigra . The specific synthetic routes and reaction conditions for industrial production are not well-documented in the available literature. the compound’s isolation from natural sources suggests that extraction and purification techniques are primarily used.

Chemical Reactions Analysis

Hirudonucleodisulfide A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hirudonucleodisulfide A has several scientific research applications, including:

Mechanism of Action

The mechanism by which Hirudonucleodisulfide A exerts its effects involves its interaction with molecular targets and pathways related to oxygen metabolism.

Comparison with Similar Compounds

Hirudonucleodisulfide A is unique due to its specific heterocyclic structure and moderate anti-anoxic activity. Similar compounds include:

This compound stands out due to its specific chemical structure and moderate activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H6N4O4S2

Molecular Weight

310.3 g/mol

IUPAC Name

6-methylsulfanyl-2,4-dioxo-1H-thieno[3,2-g]pteridine-7-carboxylic acid

InChI

InChI=1S/C10H6N4O4S2/c1-19-4-2-8(20-5(4)9(16)17)12-6-3(11-2)7(15)14-10(18)13-6/h1H3,(H,16,17)(H2,12,13,14,15,18)

InChI Key

RXUMDCKGBHBMTP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(=O)O

Origin of Product

United States

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